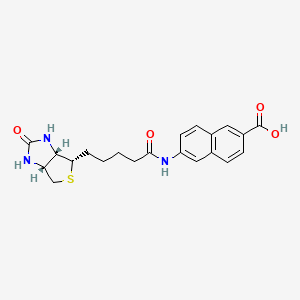

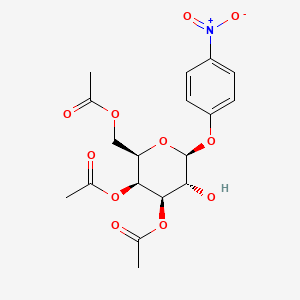

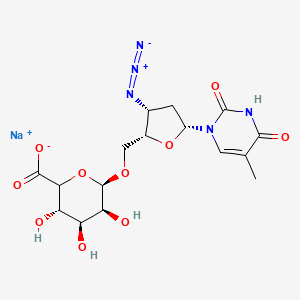

![molecular formula C22H30ClNO2 B561860 cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride CAS No. 1018989-95-1](/img/structure/B561860.png)

cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C22H30ClNO2 and its molecular weight is 375.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Mechanisms and Applications

Chemistry and Pharmacology of Novel Synthetic Opioids : A detailed review on the chemistry and pharmacology of novel synthetic opioid receptor agonists, particularly focusing on N-substituted benzamides and acetamides (known colloquially as U-drugs) and 4-aminocyclohexanols, explores their emergence as substances of abuse and their significant impact on drug markets. This review underlines the importance of international early warning systems in tracking emerging psychoactive substances and recommends pre-emptive research to provide pharmacokinetic data for early detection in toxicological samples (Sharma et al., 2018).

Degradation of Organic Compounds in Soil : Research on the fate of cis- and trans-1,3-dichloropropenes, used as nematocides, in various soils presents insights into their degradation rates and mechanisms. These findings could be relevant for understanding the environmental behavior and breakdown of similar complex organic compounds, including the hydrochloride compound (Dijk, 1974).

Mechanisms of Action of Tramadol : Tramadol, which shares a part of its chemical structure with the compound of interest, binds to micro-opioid receptors with lower affinity than morphine, suggesting its antinociceptive action might not solely be due to opioid receptor binding. This highlights the complexity of interactions between chemical structures and biological receptors, which could be applicable to understanding the biological interactions of other compounds, including cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride (Mimami, 2005).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride involves the reaction of benzylmagnesium chloride with 3-methoxybenzaldehyde, followed by addition of N-methyl-N-[(1S,2R)-2-(cyclohexylamino)-1-(3-methoxyphenyl)ethyl]amine and subsequent reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the final compound.", "Starting Materials": [ "Benzylmagnesium chloride", "3-Methoxybenzaldehyde", "N-Methyl-N-[(1S,2R)-2-(cyclohexylamino)-1-(3-methoxyphenyl)ethyl]amine", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Benzylmagnesium chloride is reacted with 3-methoxybenzaldehyde in anhydrous ether to form 1-(3-methoxyphenyl)-2-phenylethanol.", "Step 2: To the above reaction mixture, N-methyl-N-[(1S,2R)-2-(cyclohexylamino)-1-(3-methoxyphenyl)ethyl]amine is added and the resulting mixture is stirred at room temperature for 2 hours.", "Step 3: Sodium borohydride is added to the above reaction mixture and stirred for 1 hour at room temperature.", "Step 4: The resulting product is then treated with hydrochloric acid to obtain the final compound, cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride." ] } | |

CAS番号 |

1018989-95-1 |

分子式 |

C22H30ClNO2 |

分子量 |

375.9 g/mol |

IUPAC名 |

(1R,2R)-2-[[benzyl(methyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride |

InChI |

InChI=1S/C22H29NO2.ClH/c1-23(16-18-9-4-3-5-10-18)17-20-11-6-7-14-22(20,24)19-12-8-13-21(15-19)25-2;/h3-5,8-10,12-13,15,20,24H,6-7,11,14,16-17H2,1-2H3;1H/t20-,22+;/m1./s1 |

InChIキー |

JTFWBVUPLSMPMJ-LBPAWUGGSA-N |

異性体SMILES |

CN(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O)CC3=CC=CC=C3.Cl |

SMILES |

CN(CC1CCCCC1(C2=CC(=CC=C2)OC)O)CC3=CC=CC=C3.Cl |

正規SMILES |

CN(CC1CCCCC1(C2=CC(=CC=C2)OC)O)CC3=CC=CC=C3.Cl |

同義語 |

1-(3-Methoxyphenyl)-2-[[methyl(phenylmethyl)amino]methyl]cyclohexanol, Hydrochloride; N-Benzyl-N-demethyltramadol hydrochloride; (1R,2R)-rel-1-(3-methoxyphenyl)-2-[[methyl(phenylmethyl)amino]methyl]cyclohexanol, Hydrochloride |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

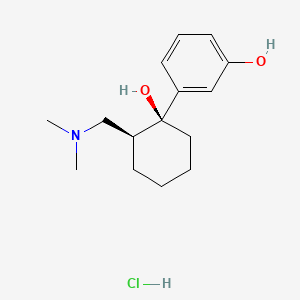

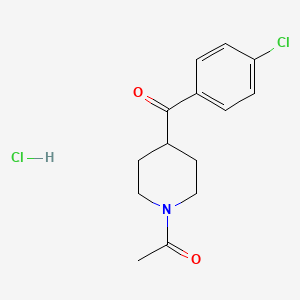

![N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Chloride](/img/structure/B561783.png)